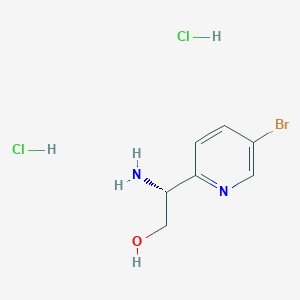

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride

Overview

Description

®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a bromopyridine moiety, and an ethanol group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 2-amino-5-bromopyridine with an appropriate chiral epoxide under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of the amino group.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its therapeutic effects, particularly regarding its interaction with biological targets. Research indicates that it may modulate biological pathways through specific enzyme mechanisms and protein-ligand interactions. Studies have utilized molecular docking techniques to assess how (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol binds to enzymes or receptors, which is crucial for understanding its mechanism of action and therapeutic potential.

Case Study: Enzyme Inhibition

A notable study explored the compound's ability to inhibit certain enzymes relevant to cancer treatment. The research demonstrated that derivatives of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol exhibited significant inhibition against mutated isocitrate dehydrogenases (IDH1), with IC50 values indicating effective dosage levels . This positions the compound as a candidate for developing new cancer therapies.

Organic Synthesis

Building Block in Synthesis

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride serves as a valuable building block in organic synthesis. Its structure allows for various modifications leading to derivatives with distinct properties. This versatility is advantageous for synthesizing complex molecules in pharmaceuticals .

Example Reactions

The compound can undergo several chemical reactions, including:

- Oxidation : Modifying the alcohol group can yield aldehydes or ketones.

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, creating diverse derivatives.

These reactions enable chemists to tailor the compound for specific applications in drug development and material science.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-bromopyridine: A precursor in the synthesis of ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride.

2-Amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.

2-Amino-5-iodopyridine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.

Biological Activity

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C7H10BrClN2O

- Molecular Weight: 253.52 g/mol

- IUPAC Name: (2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol; hydrochloride

- Structure: The compound features a brominated pyridine ring and an amino alcohol functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to influence enzyme mechanisms and protein-ligand interactions, which are critical in drug development and therapeutic applications.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic effects in several areas:

- Cancer Therapy : The compound has been investigated for its inhibitory effects on specific cancer-related proteins, such as SMYD2, which is overexpressed in various cancers. Initial studies suggest that derivatives of this compound could serve as potent inhibitors of SMYD2, offering a pathway for new cancer therapies .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

- Neurological Disorders : Due to its structure, this compound is being explored for potential applications in treating neurological conditions. Its ability to modulate neurotransmitter receptors may provide therapeutic benefits in disorders such as depression or anxiety.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the brominated pyridine ring or the amino alcohol moiety can significantly alter the biological activity of the compound. For example:

- Bromine Substitution : Changing the position or type of halogen substituents on the pyridine ring influences both binding affinity and specificity towards target proteins.

- Amino Alcohol Modifications : Variations in the amino alcohol portion can enhance solubility and bioavailability, critical factors for therapeutic efficacy.

Properties

IUPAC Name |

(2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISCRERGYJWDJN-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Br)[C@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.